Dimethyl ((benzyloxy)carbonyl)-l-glutamate
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Overview
Description
(S)-Dimethyl 2-(benzyloxycarbonylamino)pentanedioate, also known by its MDL number MFCD20271472, is a chemical compound with the molecular formula C15H19NO6 and a molecular weight of 309.32 g/mol . This compound is characterized by its benzyloxycarbonylamino group attached to a pentanedioate backbone, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of (S)-Dimethyl 2-(benzyloxycarbonylamino)pentanedioate typically involves the esterification of the corresponding amino acid derivative. The reaction conditions often include the use of methanol and a strong acid catalyst to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
(S)-Dimethyl 2-(benzyloxycarbonylamino)pentanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonylamino group, often using reagents like sodium hydride or potassium tert-butoxide.
Hydrolysis: Acidic or basic hydrolysis can cleave the ester bonds, yielding the corresponding carboxylic acids and alcohols
Scientific Research Applications
(S)-Dimethyl 2-(benzyloxycarbonylamino)pentanedioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly in the development of enzyme inhibitors.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-Dimethyl 2-(benzyloxycarbonylamino)pentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonylamino group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the specific application .
Comparison with Similar Compounds
(S)-Dimethyl 2-(benzyloxycarbonylamino)pentanedioate can be compared with similar compounds such as:
Dimethyl 2-(benzyloxycarbonylamino)butanedioate: This compound has a shorter carbon chain, affecting its reactivity and applications.
Dimethyl 2-(benzyloxycarbonylamino)hexanedioate: With a longer carbon chain, this compound exhibits different physical and chemical properties.
Dimethyl 2-(benzyloxycarbonylamino)cyclohexanedioate: The cyclic structure introduces steric hindrance, influencing its reactivity and interactions .
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the benzyloxycarbonylamino group in organic synthesis.
Properties
IUPAC Name |
dimethyl 2-(phenylmethoxycarbonylamino)pentanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-20-13(17)9-8-12(14(18)21-2)16-15(19)22-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPOAFNYCGJPME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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